molecular formula C21H21ClN2O3 B11146984 2-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11146984
M. Wt: 384.9 g/mol
InChI Key: MOTFLGZRHOKGLA-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both indole and isoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone likely involves multiple steps, including the formation of the indole and isoquinoline rings, followed by their coupling. Typical reaction conditions might include:

    Formation of the Indole Ring: This could be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Formation of the Isoquinoline Ring: The Bischler-Napieralski reaction is a common method, involving the cyclization of a β-phenylethylamine derivative.

    Coupling Reaction: The final step would involve coupling the two moieties, possibly through a Friedel-Crafts acylation or a similar reaction.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole ring.

    Reduction: Reduction reactions could target the carbonyl group or the chloro substituent.

    Substitution: The chloro group on the indole ring is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various substituted indoles and isoquinolines, as well as oxidized or reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with indole and isoquinoline structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would be those related to the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • 2-(6-chloro-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Uniqueness

The presence of both the chloro substituent on the indole ring and the dimethoxy groups on the isoquinoline ring makes this compound unique. These functional groups can significantly influence the compound’s reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, or pharmacokinetic properties.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C21H21ClN2O3/c1-26-19-9-15-6-8-24(12-16(15)10-20(19)27-2)21(25)13-23-7-5-14-3-4-17(22)11-18(14)23/h3-5,7,9-11H,6,8,12-13H2,1-2H3

InChI Key

MOTFLGZRHOKGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)OC

Origin of Product

United States

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